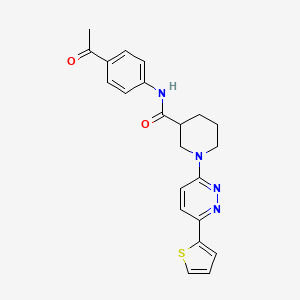

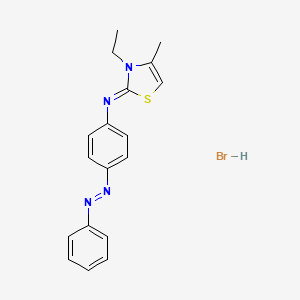

![molecular formula C11H14O2S B2633716 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid CAS No. 898391-69-0](/img/structure/B2633716.png)

4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid” is a chemical compound with the CAS Number: 898391-69-0 . It has a molecular weight of 210.3 . The IUPAC name for this compound is 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O2S/c12-11(13)9-7-14-10-6-4-2-1-3-5-8(9)10/h7H,1-6H2,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s melting point is not specified in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

One study describes an efficient approach for the synthesis of hard-to-reach 3,4-disubstituted thiophene derivatives, highlighting the reactivity of such compounds and their potential for creating bifunctional derivatives. This research demonstrates the versatility of thiophene derivatives in synthetic chemistry, offering pathways to synthesize complex organic molecules (Nikonova et al., 2020).

Material Science Applications

In material science, thiophene derivatives have been investigated for their use in dye-sensitized solar cells. A study on organic sensitizers incorporating carbazole donor and indeno[1,2-b]thiophene spacer reports that these compounds exhibit strong molar absorption coefficients and a red-shifted absorption band, leading to efficient solar energy conversion. This highlights the potential of thiophene derivatives in renewable energy technologies (Lim et al., 2015).

Biological and Pharmaceutical Research

Although the user requested to exclude drug use and side effects information, it's worth noting that thiophene derivatives have been evaluated for their biological activities, including antimicrobial properties. This suggests their potential in developing new pharmaceuticals and agrochemicals (Kathiravan et al., 2017).

Advanced Materials and Chemical Reactivity

Thiophene-based compounds are also pivotal in the creation of advanced materials with specific electronic properties. The synthesis and investigation of their non-linear optical properties and chemical reactivity descriptors indicate their applicability in electronic devices and materials science (Kanwal et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c12-11(13)9-7-14-10-6-4-2-1-3-5-8(9)10/h7H,1-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGYQCPBQLYULG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

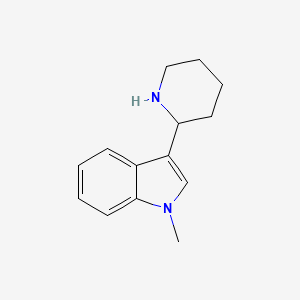

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2633633.png)

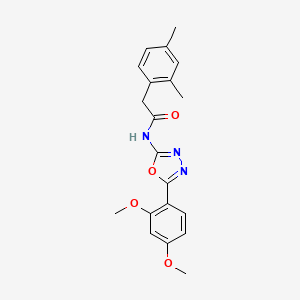

![4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]-N-propylbenzamide](/img/structure/B2633637.png)

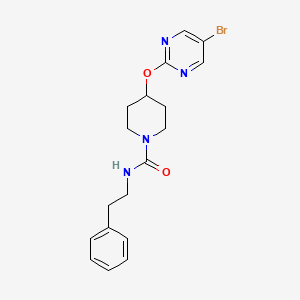

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2633644.png)

![N-Methyl-N-[2-[2-(6-methylpyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2633647.png)

![N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633650.png)

![[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2633653.png)

![N-(4-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2633654.png)